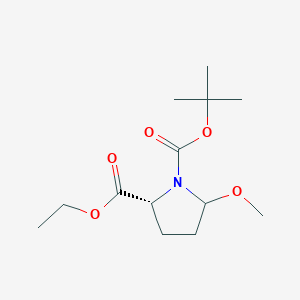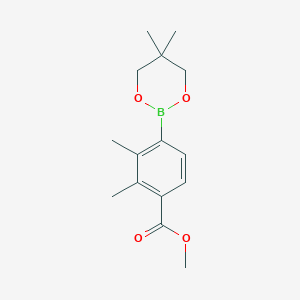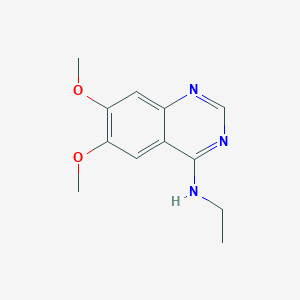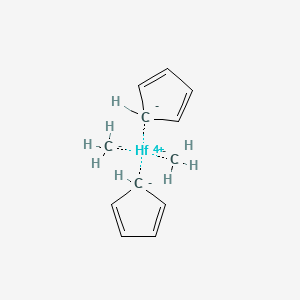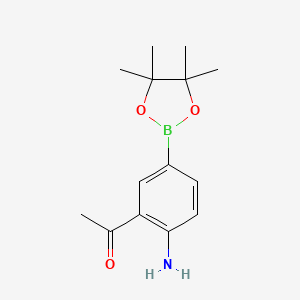![molecular formula C15H15NO5 B13980422 [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol CAS No. 64154-63-8](/img/structure/B13980422.png)
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is an organic compound with a complex structure that includes benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a methoxy-substituted benzene derivative, followed by benzyloxylation and reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution, are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for designing molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can enhance binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring and methoxy group.
Uniqueness
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .
Propriétés
Numéro CAS |
64154-63-8 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Clé InChI |
MBOUNAKTOGNNAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


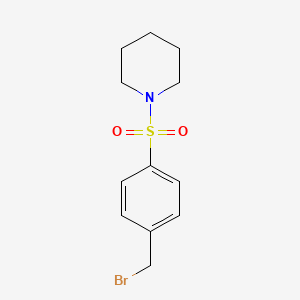
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
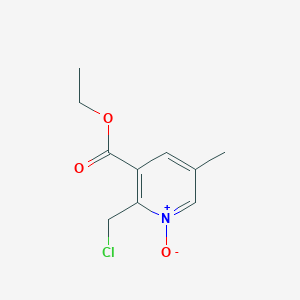
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
